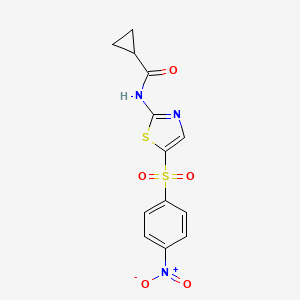

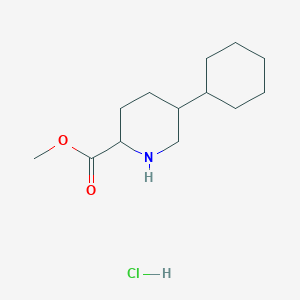

![molecular formula C16H17NO5S B2935634 2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid CAS No. 565165-69-7](/img/structure/B2935634.png)

2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid” is a chemical compound . It shares the part structure of phenoxyacetic acid . Phenoxyacetic acid is an organic compound that represents a group of phenoxy acetic acid derivatives containing anisole in which acetic acid or its derivatives are linked to the methane group .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid” are not directly provided in the available resources .Applications De Recherche Scientifique

Inhibitors of Cytosolic Phospholipase A2α

2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid: derivatives have been studied as inhibitors of cytosolic phospholipase A2α (cPLA2α), which plays a crucial role in the arachidonic acid cascade, leading to the formation of pro-inflammatory eicosanoids . These inhibitors are expected to provide new treatment options for inflammatory conditions.

COX-2 Selective Inhibition

Derivatives of this compound have been explored for their potential as selective COX-2 inhibitors. COX-2 is involved in the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation. Selective inhibition of COX-2 can provide anti-inflammatory benefits while minimizing side effects .

Medicinal Chemistry and Drug Design

The phenoxy acetamide group, to which 2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid belongs, has been the subject of medicinal chemistry research. These compounds are being designed and synthesized for their potential as new pharmaceuticals, with a focus on safety and efficacy to enhance life quality .

Biological Activity Studies

The chemical structure of 2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid allows for molecular interactions that are significant in studying the biological effects of drugs. Research into the biological activities of this compound and its derivatives can lead to the discovery of pharmacologically interesting compounds .

Chemical Synthesis Techniques

This compound is also used in chemical synthesis techniques. Its benzylic position is particularly reactive, allowing for various chemical reactions such as free radical bromination and nucleophilic substitution, which are essential in synthetic chemistry .

Safety and Handling Research

Research into the safety and handling of chemicals like 2-{4-[Ethyl(phenyl)sulfamoyl]phenoxy}acetic acid is vital. Safety data sheets provide information on the hazards, first aid measures, and precautions for use, which is crucial for laboratory and industrial settings .

Safety and Hazards

Propriétés

IUPAC Name |

2-[4-[ethyl(phenyl)sulfamoyl]phenoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5S/c1-2-17(13-6-4-3-5-7-13)23(20,21)15-10-8-14(9-11-15)22-12-16(18)19/h3-11H,2,12H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGCBCJFGTYUPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

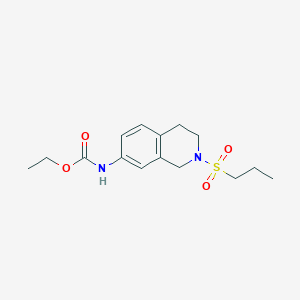

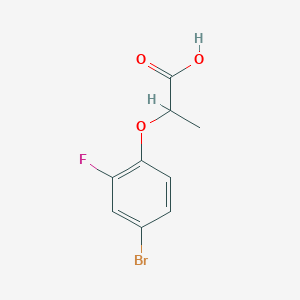

![(4-Ethylphenyl)-[9-(4-fluorophenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]methanone](/img/structure/B2935553.png)

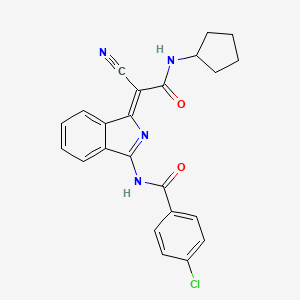

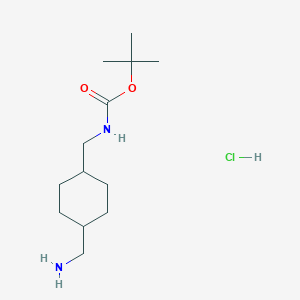

![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2935558.png)

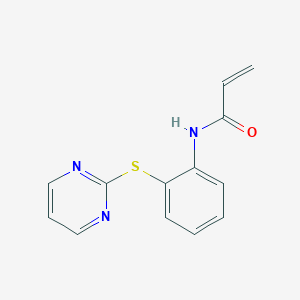

![Methyl 3-({[2-(ethoxycarbonyl)phenyl]amino}sulfonyl)-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2935559.png)

![3-chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2935565.png)

![3-Phenethyl-8-(4-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2935567.png)

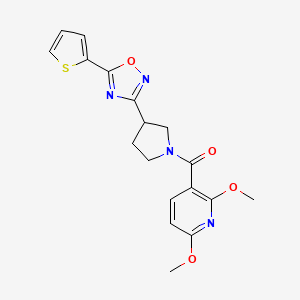

![7-(furan-2-yl)-5-(2-(4-isopropylphenyl)-2-oxoethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2935570.png)